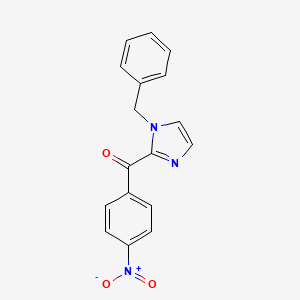![molecular formula C16H16O2S B14527513 (1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol CAS No. 62703-09-7](/img/structure/B14527513.png)
(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes a methoxyphenyl group and a sulfanyl group attached to a dihydroindenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dihydroindenol core, which can be achieved through a series of cyclization reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the dihydroindenol core.
Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reagent reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and de-methoxylated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its chiral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The methoxyphenyl and sulfanyl groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[(4-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure but with a methyl group instead of a methoxy group.
(1R,2S)-2-[(4-Hydroxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
62703-09-7 |
|---|---|
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(1R,2S)-2-(4-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H16O2S/c1-18-12-6-8-13(9-7-12)19-15-10-11-4-2-3-5-14(11)16(15)17/h2-9,15-17H,10H2,1H3/t15-,16+/m0/s1 |
InChI Key |
CXNMVVHKLPBAEX-JKSUJKDBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S[C@H]2CC3=CC=CC=C3[C@H]2O |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CC3=CC=CC=C3C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


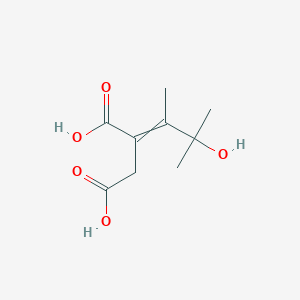
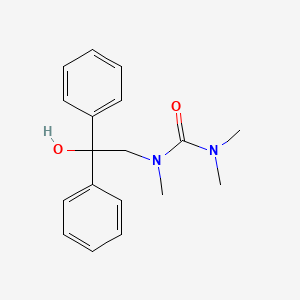
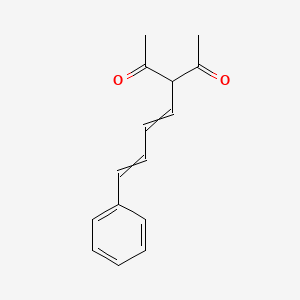
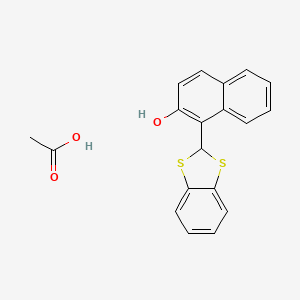
![2-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzoic acid](/img/structure/B14527461.png)
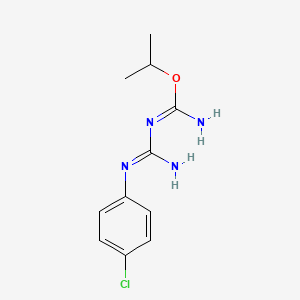
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1H-benzimidazole](/img/structure/B14527463.png)
![4-Methoxy-2-phenyl-1,3-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B14527469.png)
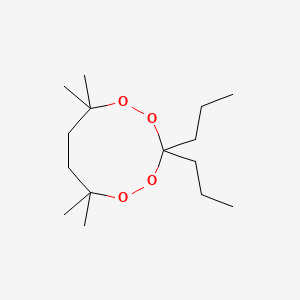
![Dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dione](/img/structure/B14527482.png)
![1-[5-(2,3-Dihydro-1H-inden-1-YL)pentyl]piperidine](/img/structure/B14527493.png)
![{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone](/img/structure/B14527505.png)
![1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one](/img/structure/B14527511.png)
